molecular formula C8H11N5 B3197677 5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine CAS No. 1006472-91-8

5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine

Cat. No.: B3197677
CAS No.: 1006472-91-8
M. Wt: 177.21 g/mol
InChI Key: ZRUXMNSNUMRLRF-UHFFFAOYSA-N
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Description

5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms.

Biochemical Analysis

Biochemical Properties

5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to act as an antagonist to androgen receptors, which are critical in the development and progression of prostate cancer . The interaction with androgen receptors involves binding to the receptor sites, thereby inhibiting the receptor’s activity and blocking the signaling pathways that promote cancer cell proliferation .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In prostate cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis . The inhibition of androgen receptor signaling leads to a decrease in the expression of genes that are essential for cell cycle progression and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to androgen receptors, preventing the activation of these receptors by endogenous androgens . This binding inhibits the receptor’s ability to translocate to the nucleus and activate gene transcription. Additionally, this compound may also inhibit other enzymes involved in steroidogenesis, further reducing the levels of androgens available to activate the receptors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound has shown stability under various conditions, but it is subject to degradation over extended periods . Long-term studies have indicated that continuous exposure to this compound can lead to sustained inhibition of androgen receptor activity and prolonged suppression of cancer cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits androgen receptor activity without causing significant toxicity . At higher doses, toxic effects such as liver damage and reduced body weight have been observed . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The metabolites are then excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound tends to accumulate in tissues with high androgen receptor expression, such as the prostate .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with androgen receptors . Post-translational modifications and targeting signals may direct the compound to specific cellular compartments, enhancing its efficacy in inhibiting receptor activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine can be achieved through various methods. One common approach involves the cyclocondensation of hydrazine with a suitable carbonyl compound. For instance, the reaction of hydrazine with 1,3-dicarbonyl compounds or enones can yield pyrazole derivatives . Another method involves the use of multicomponent reactions, where multiple reactants are combined in a single step to form the desired product .

Industrial Production Methods

Industrial production of pyrazole derivatives, including this compound, often employs scalable and cost-effective methods. These methods may include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields . Additionally, green chemistry approaches, such as microwave-assisted synthesis, are gaining popularity due to their environmental benefits and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and antitumor activities.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity. The presence of the 1H-pyrazol-1-ylmethyl group at position 1 and the amine group at position 3 can influence its interaction with molecular targets and its overall pharmacological profile .

Properties

IUPAC Name

5-methyl-1-(pyrazol-1-ylmethyl)pyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N5/c1-7-5-8(9)11-13(7)6-12-4-2-3-10-12/h2-5H,6H2,1H3,(H2,9,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRUXMNSNUMRLRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CN2C=CC=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101215504
Record name 5-Methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101215504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006472-91-8
Record name 5-Methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006472-91-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1-(1H-pyrazol-1-ylmethyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101215504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 3
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Reactant of Route 6
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